

Dodonolide molecular formula and molecular weight

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Compound of Interest		
Compound Name:	Dodonolide	
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In-depth Technical Guide on Dodine

An important note on nomenclature: This technical guide focuses on the fungicide Dodine. Initial searches for "**Dodonolide**" did not yield a compound with significant scientific literature, suggesting a possible misspelling or a rare, uncharacterized substance. Due to the phonological similarity and the consistent return of "Dodine" in search results, this document presumes "Dodine" was the intended subject of inquiry.

Executive Summary

Dodine is a guanidine-based fungicide and bactericide with both protective and eradicant properties.[1] It is utilized in agriculture to control a range of fungal diseases on fruit crops, such as apples, pears, peaches, and cherries, as well as on nuts like walnuts.[2] This document provides a comprehensive overview of the chemical and physical properties of Dodine, its molecular formula and weight, its mechanism of action, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

Dodine, chemically known as 1-dodecylguanidinium acetate, is a white crystalline solid.[3] It is moderately soluble in water and has low solubility in most organic solvents.[1] Key quantitative data for Dodine are summarized in the table below.

Quantitative Data Summary



Property	Value	Source
Molecular Formula	C15H33N3O2	[4][5][6][7]
Molecular Weight	287.44 g/mol	[4][5][6][7]
Melting Point	136 °C	[3][7]
Water Solubility	0.063% by weight at 25°C	[3]
Log P (Octanol-Water Partition Coefficient)	0.96	[8]

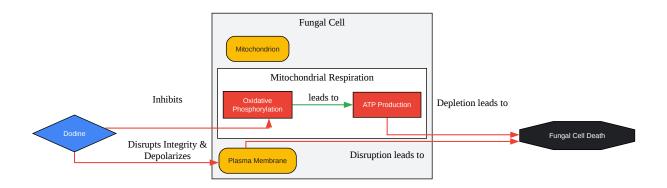
Mechanism of Action

Dodine exhibits a multi-faceted mode of action against fungal pathogens, primarily targeting cellular membranes and energy production. Its mechanism involves:

- Cell Membrane Disruption: As an amphipathic molecule, Dodine inserts itself into the fungal plasma membrane. This disrupts the membrane's integrity, leading to depolarization and altered fluidity.[9] This action can cause the loss of essential cellular materials.
- Inhibition of Mitochondrial Respiration: Dodine also targets fungal mitochondria, where it
 interferes with the electron transport chain, specifically inhibiting NADH oxidases. This action
 disrupts oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy
 currency.[9][10] The resulting energy deficit ultimately leads to cell death.

The dual action on both the plasma membrane and mitochondria contributes to its effectiveness as a fungicide.





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Figure 1: Dual mechanism of action of Dodine on a fungal cell.

Experimental Protocols Residue Analysis in Fruit Crops (GC-MS Method)

This method is suitable for the quantitative determination of Dodine residues in various fruit matrices.[2]

4.1.1 Sample Preparation and Extraction

- Homogenize a representative sample of the fruit crop (e.g., apples, pears).
- Extract a known weight of the homogenized sample with methanol.
- Filter the extract and bring it to a known volume with methanol.

4.1.2 Cleanup

• Take an aliquot of the methanol extract and perform a liquid-liquid partition for initial cleanup.

4.1.3 Derivatization



 Derivatize the Dodine in the cleaned-up extract by refluxing with hexafluoroacetylacetone in 1-chlorobutane for two hours. This step is crucial for making the analyte volatile for GC analysis.

4.1.4 Instrumental Analysis

- Analyze the derivatized sample using a Gas Chromatograph coupled with a Mass Selective Detector (GC-MSD).
- Quantify the Dodine concentration by comparing the peak area to that of a certified reference standard.

Determination of Dodine by High-Performance Liquid Chromatography (HPLC)

This method provides a direct determination of Dodine without the need for derivatization.[11]

4.2.1 Chromatographic Conditions

- Column: Phenomenex C8 (4.6 x 250 mm, 5 μm)
- Mobile Phase: An isocratic mixture of an aqueous solution and acetonitrile containing 0.15% (v/v) trifluoroacetic acid.
- Detector: UV detector set at a wavelength of 205 nm.

4.2.2 Standard and Sample Preparation

- Standard Preparation: Prepare a stock solution of Dodine standard in the mobile phase.
 Create a working standard by diluting the stock solution to a known concentration (e.g., 0.0506 mg/mL).
- Sample Preparation: Dissolve a known amount of the sample containing Dodine in the mobile phase and dilute to fall within the linear range of the calibration curve.

4.2.3 Analysis

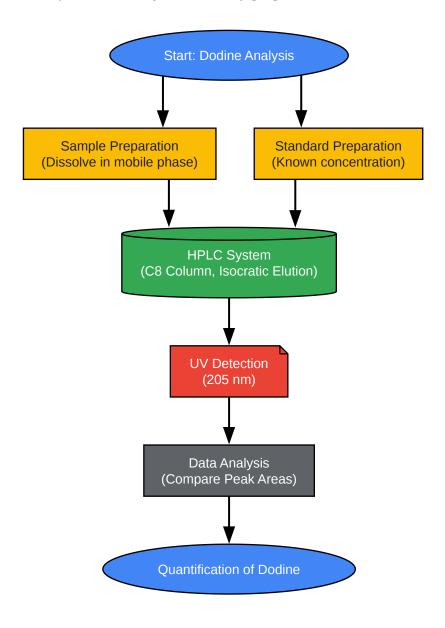
• Inject the standard and sample solutions into the HPLC system.



• Identify and quantify the Dodine peak based on the retention time and peak area compared to the standard.

Biological Activity and Research Applications

Dodine is primarily recognized for its antifungal activity.[12][13] Recent research has also explored its use in the synthesis of bifunctional ionic liquids, aiming to create more sustainable agricultural chemicals with modified physical and biological properties.[12][13] Furthermore, due to its denaturing effect on proteins, Dodine has been investigated as a chemical denaturant in biophysical studies of protein folding and stability.[14]



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Figure 2: General workflow for the determination of Dodine by HPLC.

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